Cas no 862832-06-2 (2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide)

2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide
- 1H-Indole-3-acetamide, N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,2-dimethyl-α-oxo-
- 862832-06-2
- AKOS001878741
- F0675-0678
- 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide
- 2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
- 2-(1,2-dimethylindol-3-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxoacetamide
-
- Inchi: 1S/C25H30N4O3/c1-18-23(21-6-4-5-7-22(21)27(18)2)24(30)25(31)26-12-13-28-14-16-29(17-15-28)19-8-10-20(32-3)11-9-19/h4-11H,12-17H2,1-3H3,(H,26,31)
- InChI Key: IKLDZFYMVSXVBC-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C=CC=C2)C(C(=O)C(NCCN2CCN(C3=CC=C(OC)C=C3)CC2)=O)=C1C
Computed Properties
- Exact Mass: 434.23179083g/mol
- Monoisotopic Mass: 434.23179083g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 643
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- pka: 11.85±0.46(Predicted)
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0675-0678-20mg |
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide |
862832-06-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0675-0678-30mg |
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide |
862832-06-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0675-0678-10μmol |
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide |
862832-06-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
A2B Chem LLC | BA71933-10mg |
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide |
862832-06-2 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F0675-0678-25mg |
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide |
862832-06-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0675-0678-3mg |
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide |
862832-06-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0675-0678-20μmol |
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide |
862832-06-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
A2B Chem LLC | BA71933-25mg |
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide |
862832-06-2 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F0675-0678-2μmol |
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide |
862832-06-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0675-0678-40mg |
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide |
862832-06-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide Related Literature
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on 2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide
Compound CAS No. 862832-06-2: 2-(1,2-Dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
The compound with CAS No. 862832-06-2, named 2-(1,2-Dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes an indole moiety, a piperazine ring, and an acetamide group. The combination of these structural elements suggests that it may possess unique pharmacological properties, making it a promising candidate for drug development.
Recent studies have highlighted the importance of indole derivatives in various therapeutic areas, including cancer treatment, neurodegenerative diseases, and inflammation. The presence of the 1H-indol-3-yl group in this compound indicates its potential to interact with specific biological targets, such as receptors or enzymes, which are implicated in these conditions. Furthermore, the dimethyl substitution on the indole ring may enhance its stability and bioavailability, which are critical factors for drug efficacy.
The piperazine moiety in the molecule is another key feature. Piperazine is a well-known heterocyclic compound that has been widely used in pharmaceuticals due to its ability to form hydrogen bonds and its flexibility in accommodating various substituents. In this case, the piperazine ring is substituted with a 4-methoxyphenyl group at the 4-position. The methoxy group is an electron-donating substituent that can influence the electronic properties of the aromatic ring, potentially affecting the compound's binding affinity to target proteins.
The acetamide group at the core of the molecule plays a crucial role in determining its chemical reactivity and biological activity. Acetamide groups are commonly found in drugs due to their ability to participate in hydrogen bonding and their compatibility with physiological conditions. In this compound, the acetamide group is further modified by an ethyl chain that connects it to the piperazine ring. This modification may enhance the molecule's ability to penetrate cellular membranes and reach intracellular targets.
Recent research has focused on optimizing the synthesis of such complex molecules to improve their purity and yield. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to streamline the production process. These methods not only reduce reaction times but also minimize the use of hazardous reagents, aligning with green chemistry principles.
In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, it has demonstrated moderate inhibitory activity against certain kinases involved in cancer cell proliferation. Additionally, studies suggest that it may exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-kB and COX-2.
One of the most exciting aspects of this compound is its potential for further modification and optimization. By altering substituents on the indole or piperazine rings, researchers can explore a wide range of structural analogs with enhanced pharmacokinetic profiles or improved target specificity. This versatility underscores its value as a lead compound in drug discovery programs.
In conclusion, CAS No. 862832-06-2 represents a cutting-edge advancement in medicinal chemistry. Its unique structure combines several functional groups that confer it with diverse biological activities and pharmacological potentials. As research continues to uncover its full spectrum of applications, this compound holds great promise for addressing unmet medical needs and contributing to the development of innovative therapeutic agents.
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